![molecular formula C24H16BrFN2O4 B609723 (E)-2-(2-(4-(3-(4-bromophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid CAS No. 853929-59-6](/img/structure/B609723.png)
(E)-2-(2-(4-(3-(4-bromophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid
Vue d'ensemble
Description
OGT 2115 is an inhibitor of heparanase (IC50 = 0.4 µM), an enzyme that cleaves heparan sulfate into glucuronic acid (GlcUA) and N-acetylglucosamine (GlcNAc). It inhibits tunicamycin- or adriamycin-induced invasion and migration of MDA-MB-231 and MDA-MB-435 breast cancer cells when used at a concentration of 0.8 µM. OGT 2115 (10 µM) inhibits herpes simplex virus 2 (HSV-2) infection of VK2/E6E7 vaginal epithelial cells.
OGT-2115 is a heparanase inhibitor (IC50 = 0.4 μM). Heparanase inhibitors suppress breast cancer cell invasion and migration induced by ER stress, and provide a strong rationale for the development of heparanase-based therapeutics for the prevention of metastasis induced by chemotherapeutic reagents.
Applications De Recherche Scientifique
Heparanase Inhibitor
OGT 2115 is a heparanase inhibitor . Heparanase is an enzyme that plays a crucial role in the tumor microenvironment and thus in tumorigenesis . By inhibiting heparanase, OGT 2115 can potentially interfere with these processes.
Anti-cancer Agent
OGT 2115 has been shown to induce apoptosis in prostate cancer cells . This is achieved through the downregulation of myeloid cell leukemia-1 (MCL-1), an antiapoptotic protein . This makes OGT 2115 a potential therapeutic agent for prostate cancer.
Antiangiogenic Properties
OGT 2115 exhibits antiangiogenic properties in vitro . Angiogenesis, the formation of new blood vessels, is a critical process in the growth and spread of cancer. By inhibiting angiogenesis, OGT 2115 could potentially restrict the growth and spread of tumors.
Mitochondrial Modulator
OGT 2115 has been identified as a mitochondrial modulator . It can decrease mitochondrial oxygen consumption and membrane potential . This could have implications for energy production within cells and potentially influence various cellular processes.
Inhibition of Cytochrome P450 Isoenzymes
OGT 2115 displays no major inhibition of human cytochrome P450 isoenzymes . These enzymes are involved in the metabolism of many drugs, and their inhibition can lead to drug-drug interactions. The lack of significant inhibition by OGT 2115 suggests it may have a lower risk of such interactions.
Potential Therapeutic Applications
Given its properties, OGT 2115 has potential therapeutic applications in the treatment of diseases such as cancer . Its ability to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate mitochondrial function could make it a valuable tool in cancer therapy.
Mécanisme D'action
- The primary target, heparanase, is involved in tumor microenvironment regulation and promotes tumor cell evasion of apoptosis .
- Additionally, OGT 2115 downregulates the antiapoptotic protein myeloid cell leukemia-1 (MCL-1) in prostate cancer cells, inducing apoptosis .
- Heparanase inhibition by OGT 2115 impacts several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Propriétés
IUPAC Name |
2-[2-[4-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrFN2O4/c25-17-6-1-14(2-7-17)4-10-22(29)27-19-8-5-16(13-18(19)26)24-28-20-11-15(12-23(30)31)3-9-21(20)32-24/h1-11,13H,12H2,(H,27,29)(H,30,31)/b10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBXWNYXDMSFQU-ONNFQVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-(4-(3-(4-bromophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dimethyl-5-oxopyrazole-4-carboxamide](/img/structure/B609640.png)

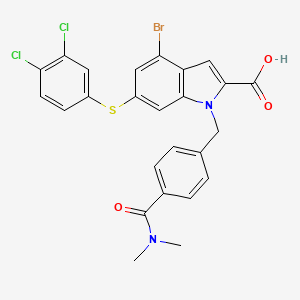

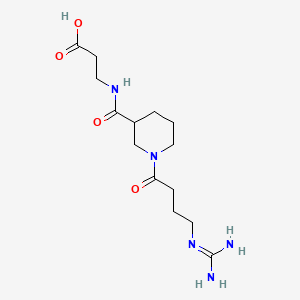
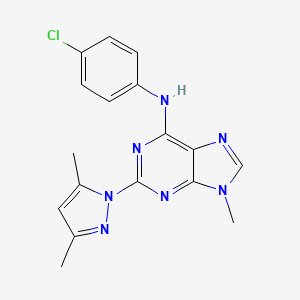


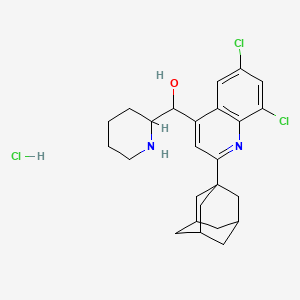
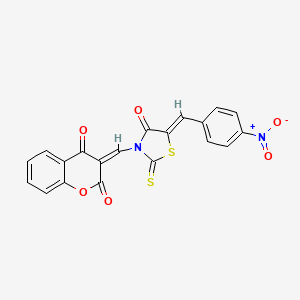
![4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B609664.png)